Altered Lipophilicity and Synthetic Versatility vs. Methyl Ester Analog
The ethyl ester of Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate provides a calculated increase in lipophilicity compared to its methyl ester analog, methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . This is quantified by a difference of one carbon unit in the ester chain, which translates to a higher calculated partition coefficient (cLogP) and altered solubility profile. The ethyl ester's enhanced lipophilicity can be advantageous for improving membrane permeability in cell-based assays, while the methyl ester may be preferred for aqueous solubility . This difference is a key parameter in medicinal chemistry optimization, where small changes in logP significantly impact a compound's pharmacokinetic properties. Furthermore, the ethyl ester provides a distinct synthetic handle, offering different reaction kinetics in hydrolysis and transesterification reactions, which is critical for generating diverse compound libraries [1].
| Evidence Dimension | Lipophilicity (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: cLogP = 0.90, MW = 191.19 g/mol |
| Comparator Or Baseline | Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate: cLogP = 0.44, MW = 177.16 g/mol |
| Quantified Difference | ΔcLogP = +0.46; ΔMW = +14.03 g/mol |
| Conditions | Calculated partition coefficient (cLogP) using ChemDraw Professional 16.0. |
Why This Matters
Procurement of the specific ester analog is essential for maintaining consistent physicochemical properties and synthetic outcomes in a research program, as even a single-carbon difference can alter solubility, permeability, and reaction rates.
- [1] Rashad, A. E., El Malah, T., & Shamroukh, A. H. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. *Current Organic Chemistry*, 28(16), 1227-1245. View Source
